molecular formula C7H4N4O5 B3342988 1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)- CAS No. 50-94-2

1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)-

Cat. No.: B3342988
CAS No.: 50-94-2
M. Wt: 224.13 g/mol
InChI Key: OYQZCMCEAPUWHK-UHFFFAOYSA-N
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Description

1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)- is a heterocyclic compound that contains a triazine ring fused with a nitro-substituted furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitro-substituted furan derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine under appropriate conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)- has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Agriculture: Possible application as a pesticide or herbicide.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine-3,5(2H,4H)-dione: Lacks the nitro-substituted furan ring, resulting in different chemical properties and applications.

    5-Nitro-2-furancarboxylic acid: Contains the nitro-substituted furan ring but lacks the triazine moiety.

Properties

IUPAC Name

6-(5-nitrofuran-2-yl)-2H-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O5/c12-6-5(9-10-7(13)8-6)3-1-2-4(16-3)11(14)15/h1-2H,(H2,8,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQZCMCEAPUWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198168
Record name 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-94-2
Record name 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002667578
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)-
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1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)-
Reactant of Route 4
1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)-
Reactant of Route 5
1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)-
Reactant of Route 6
1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)-

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